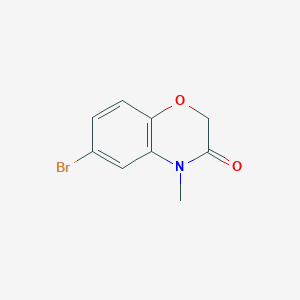

6-Bromo-4-methyl-1,4-benzoxazin-3-one

Description

BenchChem offers high-quality 6-Bromo-4-methyl-1,4-benzoxazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-4-methyl-1,4-benzoxazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-4-methyl-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-11-7-4-6(10)2-3-8(7)13-5-9(11)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVXLTXGIDUXBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682426 | |

| Record name | 6-Bromo-4-methyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24036-47-3 | |

| Record name | 6-Bromo-4-methyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the N-Methylation of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

An In-Depth Methodological Review for the Synthesis of 6-Bromo-4-methyl-1,4-benzoxazin-3-one

Abstract

The 1,4-benzoxazin-3-one scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds.[1][2] The strategic functionalization of this core, particularly at the N-4 position, is a critical step in the development of novel molecular entities. This guide provides an in-depth technical overview of a robust and scalable synthetic protocol for the N-methylation of 6-bromo-2H-1,4-benzoxazin-3(4H)-one to produce 6-bromo-4-methyl-1,4-benzoxazin-3-one. We will explore the underlying mechanistic principles, justify the strategic selection of reagents and reaction conditions, and present a detailed, self-validating experimental protocol complete with characterization data. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to this specific N-alkylation transformation.

Introduction and Strategic Overview

The synthesis of N-substituted 1,4-benzoxazin-3-ones is a cornerstone in medicinal chemistry, enabling the modulation of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. The target molecule, 6-bromo-4-methyl-1,4-benzoxazin-3-one, is an important intermediate for further synthetic elaboration. The transformation from its N-H precursor, 6-bromo-2H-1,4-benzoxazin-3(4H)-one, is fundamentally an N-alkylation reaction.

While seemingly straightforward, the efficiency and success of this synthesis hinge on a nuanced understanding of the reaction mechanism and the judicious selection of methodology. This guide focuses on a highly effective approach utilizing Phase-Transfer Catalysis (PTC), a technique renowned for its scalability, operational simplicity, and green chemistry advantages.[3]

Mechanistic Rationale and Strategy Selection

The core transformation is an Sɴ2 (bimolecular nucleophilic substitution) reaction, analogous in principle to the classic Williamson ether synthesis.[4][5][6] The reaction proceeds via two fundamental steps:

-

Deprotonation: The amide proton (N-H) of 6-bromo-2H-1,4-benzoxazin-3(4H)-one is acidic and must be removed by a base to generate a nucleophilic amide anion.

-

Nucleophilic Attack: The resulting anion attacks the electrophilic carbon of a methylating agent (e.g., iodomethane), displacing a leaving group (e.g., iodide) to form the new N-C bond.

Diagram of the N-Methylation Mechanism

Caption: General mechanism for the N-methylation reaction.

Why Phase-Transfer Catalysis (PTC)?

For this specific transformation, a solid-liquid PTC system is the superior strategic choice. In this setup, an inexpensive and moderately strong inorganic base like potassium carbonate (K₂CO₃), which is insoluble in the organic solvent, is used.[7] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the reaction.

The Causality Behind This Choice:

-

Enhanced Nucleophilicity: The PTC transports the amide anion from the solid base surface into the organic phase, where it is poorly solvated and thus a highly reactive "naked" nucleophile.

-

Milder Conditions: PTC avoids the need for hazardous, strong bases like sodium hydride (NaH) or expensive organic bases.[3] This eliminates the requirement for strictly anhydrous conditions and reduces safety risks.

-

Solvent Flexibility: The reaction can be run in less polar, more environmentally benign solvents like toluene, rather than polar aprotic solvents (e.g., DMF, DMSO) which can be difficult to remove.[3]

-

Scalability: The methodology is robust and easily scaled for industrial production, a key consideration for drug development professionals.[8]

Detailed Experimental Protocol

This protocol describes the N-methylation of 6-bromo-2H-1,4-benzoxazin-3(4H)-one using iodomethane as the methylating agent under phase-transfer catalysis conditions.

Materials and Reagents

| Reagent | CAS Number | Molecular Wt. | Role |

| 6-Bromo-2H-1,4-benzoxazin-3(4H)-one | 24036-52-0 | 228.04 g/mol | Starting Material |

| Iodomethane (Methyl Iodide) | 74-88-4 | 141.94 g/mol | Methylating Agent |

| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 g/mol | Base |

| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | 322.37 g/mol | Phase-Transfer Cat. |

| Toluene | 108-88-3 | 92.14 g/mol | Solvent |

| Ethyl Acetate | 141-78-6 | 88.11 g/mol | Extraction Solvent |

| Brine (Saturated NaCl solution) | N/A | N/A | Washing Agent |

| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | 120.37 g/mol | Drying Agent |

Safety Precaution: Iodomethane is a toxic and volatile substance and a suspected carcinogen. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-2H-1,4-benzoxazin-3(4H)-one (2.28 g, 10.0 mmol, 1.0 equiv).

-

Reagent Addition: Add anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv), tetrabutylammonium bromide (0.32 g, 1.0 mmol, 0.1 equiv), and toluene (40 mL).

-

Initiation: Begin vigorous stirring to create a fine suspension. Add iodomethane (0.75 mL, 1.70 g, 12.0 mmol, 1.2 equiv) to the mixture.

-

Reaction Execution: Heat the reaction mixture to 80 °C and maintain for 4-6 hours.

-

Rationale: Moderate heating increases the reaction rate without promoting significant side reactions. Vigorous stirring is crucial in PTC to maximize the interfacial area between the solid and liquid phases.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot (higher polarity) and the appearance of the product spot (lower polarity) indicates reaction completion.

-

Work-up (Quenching & Extraction):

-

Cool the reaction mixture to room temperature.

-

Add deionized water (30 mL) to dissolve the potassium salts and quench any remaining iodomethane.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine all organic layers.

-

-

Washing and Drying:

-

Wash the combined organic layer with brine (30 mL) to remove residual water and catalyst.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield 6-bromo-4-methyl-1,4-benzoxazin-3-one as a crystalline solid.

Experimental Workflow Diagram

Caption: A streamlined workflow for the synthesis and purification process.

Protocol Validation and Product Characterization

A robust protocol is self-validating. Confirmation of the product structure and purity is achieved through standard analytical techniques.

| Analyte | ¹H NMR (CDCl₃, δ ppm) - Predicted | Mass Spec (ESI+) [M+H]⁺ |

| Starting Material (C₈H₆BrNO₂) | ~8.5-9.5 (br s, 1H, NH ), 7.1-6.8 (m, 3H, ArH ), 4.62 (s, 2H, OCH ₂) | m/z 228.0, 230.0 (1:1) |

| Product (C₉H₈BrNO₂) | 7.2-6.9 (m, 3H, ArH ), 4.58 (s, 2H, OCH ₂), 3.35 (s, 3H, NCH ₃) | m/z 242.0, 244.0 (1:1) |

-

¹H NMR Spectroscopy: The most definitive evidence of successful methylation is the disappearance of the broad singlet corresponding to the N-H proton and the appearance of a new singlet at approximately 3.35 ppm, integrating to three protons, which corresponds to the N-methyl group.

-

Mass Spectrometry: The mass spectrum should show a shift in the molecular ion peak from m/z 228/230 to 242/244, a difference of 14 amu corresponding to the addition of a methylene (-CH₂-) group (in this case, a methyl group). The characteristic 1:1 isotopic pattern for bromine should be observed in both the starting material and the product.

-

Melting Point: The purified product should exhibit a sharp melting point, which can be compared to literature values.

Process Optimization and Key Considerations

For researchers aiming to refine this synthesis for specific applications, several parameters can be adjusted:

-

Methylating Agent: Dimethyl sulfate (DMS) is a cheaper and less volatile alternative to iodomethane but is extremely toxic and requires careful handling. Methyl triflate ([C]CH3OTf) is a much more powerful methylating agent that can be used at lower temperatures, but it is significantly more expensive.[9]

-

Base Selection: While K₂CO₃ is effective, for less reactive systems, a stronger base like cesium carbonate (Cs₂CO₃) can increase the reaction rate.

-

Catalyst Loading: The amount of TBAB can often be reduced to 1-5 mol% on larger scales without a significant drop in efficiency, improving process economics.

-

Temperature: The optimal temperature may vary depending on the specific substrate. It should be high enough for a reasonable reaction rate but low enough to prevent potential degradation or side reactions.

Conclusion

The N-methylation of 6-bromo-2H-1,4-benzoxazin-3(4H)-one is a critical transformation for accessing valuable chemical intermediates. The phase-transfer catalysis protocol detailed in this guide offers a reliable, efficient, and scalable solution. By understanding the underlying Sɴ2 mechanism and the rationale for the selection of a PTC-based strategy, researchers can confidently execute and optimize this synthesis. The emphasis on a self-validating process through rigorous analytical characterization ensures the integrity of the final product, aligning with the stringent requirements of pharmaceutical and materials science research.

References

-

PTC Organics, Inc. (n.d.). PTC N-Alkylation of Very Polar Heterocycle. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis. Retrieved from [Link]

-

Blümel, M., Crocker, R. D., Harper, J. B., Enders, D., & Nguyen, T. V. (2016). N-Heterocyclic Olefins as Efficient Phase-Transfer Catalysts for Base-Promoted Alkylation Reactions. Chemical Communications, 52(52), 8251-8254. Available from: [Link]

-

National Institutes of Health (NIH). (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]

-

Nguyen, T. V., et al. (2016). N-Heterocyclic olefins as efficient phase-transfer catalysts for base-promoted alkylation reactions. Chemical Communications. Available from: [Link]

-

PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

RSC Publishing. (2022). Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. RSC Advances. Available from: [Link]

-

ResearchGate. (n.d.). Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. Retrieved from [Link]

-

ResearchGate. (2016). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. Retrieved from [Link]

-

ACS Publications. (2019). Synthesis of Chiral 2-Substituted 1,4-Benzoxazin-3-ones via Iridium-Catalyzed Enantioselective Hydrogenation of Benzoxazinones. Organic Letters. Available from: [Link]

-

Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved from [Link]

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]

-

PubChem. (n.d.). 6-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. Retrieved from [Link]

-

National Institutes of Health (NIH). (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of benzoxazinone 1 with different nitrogen and carbon nucleophiles. Retrieved from [Link]

-

Ivy Fine Chemicals. (n.d.). 6-BROMO-N-METHYL-2H-1,4-BENZOXAZIN-3-ONE. Retrieved from [Link]

-

Modern Scientific Press. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Retrieved from [Link]

-

Heterocycles. (2001). SYNTHESIS OF 6-BROMO-4-METHYLBENZOFUROXAN. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-2,2,8-trimethyl-2H-benzo[b][7][10]oxazin-3(4H)-one. Retrieved from [Link]

Sources

- 1. Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 8. phasetransfer.com [phasetransfer.com]

- 9. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 6-Bromo-4-methyl-1,4-benzoxazin-3-one

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely an academic exercise; it is a cornerstone of rational drug design and a critical determinant of a compound's ultimate therapeutic success. These intrinsic properties govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). For researchers, scientists, and drug development professionals, a comprehensive physicochemical profile of a lead compound, such as 6-Bromo-4-methyl-1,4-benzoxazin-3-one, provides invaluable insights that guide optimization strategies and mitigate the risk of late-stage attrition. The benzoxazinone scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide offers an in-depth technical exploration of the core physicochemical properties of 6-Bromo-4-methyl-1,4-benzoxazin-3-one, providing both predicted data and detailed experimental protocols for its empirical determination.

It is important to note that while specific experimental data for 6-Bromo-4-methyl-1,4-benzoxazin-3-one is not extensively available in the public domain, this guide provides valuable predicted data and experimental data for the closely related analog, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. This information, coupled with robust experimental methodologies, equips researchers with the necessary tools to characterize this and similar compounds with a high degree of scientific rigor.

Chemical Identity and Structural Features

A precise understanding of the chemical identity of 6-Bromo-4-methyl-1,4-benzoxazin-3-one is fundamental to any discussion of its properties.

| Identifier | Value | Source |

| Chemical Name | 6-Bromo-4-methyl-1,4-benzoxazin-3-one | J&K Scientific |

| CAS Number | 24036-47-3* | J&K Scientific[1] |

| Molecular Formula | C₉H₈BrNO₂ | J&K Scientific[1] |

| SMILES | CN1C(=O)COC2=C1C=C(C=C2)Br | J&K Scientific[1] |

| Molecular Weight | 242.07 g/mol | PubChem[2] |

| InChI Key | PXVXLTXGIDUXBH-UHFFFAOYSA-N | J&K Scientific[1] |

*Note: The CAS number 24036-47-3 is also associated with the parent compound, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one, in some databases.[3] Researchers should verify the identity of their specific sample.

Core Physicochemical Properties: A Triumvirate of Influence

The interplay of a molecule's solubility, lipophilicity, and ionization state dictates its pharmacokinetic and pharmacodynamic profile. This section delves into these three critical areas, presenting predicted data for 6-Bromo-4-methyl-1,4-benzoxazin-3-one and established experimental protocols for their determination.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a paramount property, as a drug must be in solution to be absorbed and distributed throughout the body. Poor solubility is a frequent cause of failure for promising drug candidates.

Predicted and Analog Data:

| Compound | Property | Value | Data Type | Source |

| 6-Bromo-4-methyl-1,4-benzoxazin-3-one | - | No Experimental Data Available | - | - |

| 6-Bromo-2H-1,4-benzoxazin-3(4H)-one | Melting Point | 220-225 °C | Experimental | Sigma-Aldrich |

Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines the universally recognized shake-flask method for determining the thermodynamic solubility of a compound.

Principle: An excess of the solid compound is equilibrated with a specific solvent (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined, typically by High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 6-Bromo-4-methyl-1,4-benzoxazin-3-one to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial. The excess solid should be clearly visible.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

After equilibration, allow the suspension to stand undisturbed to let the excess solid settle.

-

To remove any undissolved particles, filter the supernatant through a low-binding 0.45 µm filter or centrifuge at a high speed. This step is critical to avoid artificially inflated solubility values.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound in the same buffer at known concentrations.

-

Analyze the filtered supernatant and the standard solutions by a validated analytical method, such as HPLC with UV detection.

-

Construct a calibration curve from the standard solutions and determine the concentration of the compound in the saturated supernatant. This concentration represents the aqueous solubility.

-

Causality Behind Experimental Choices: The choice of the shake-flask method is based on its status as the "gold standard" for thermodynamic solubility determination. Using a buffer at a physiological pH (7.4) provides a more biologically relevant solubility value. The extended equilibration time ensures that the system has reached a true thermodynamic equilibrium, providing a reproducible and accurate measurement.

Graphical Representation of the Solubility Determination Workflow:

Caption: Workflow for solubility determination using the shake-flask method.

Lipophilicity (LogP/LogD): Navigating Biological Membranes

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical factor influencing its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (LogP) for non-ionizable compounds or the distribution coefficient (LogD) for ionizable compounds at a specific pH.

Predicted Data:

| Compound | Property | Value | Data Type | Source |

| 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine* | XLogP3 | 2.5 | Computed | PubChem[4] |

| 6-Bromo-2H-1,4-benzoxazin-3(4H)-one | XLogP3-AA | 1.6 | Computed | PubChem[3] |

*Note: This is a closely related analog without the 3-oxo group. This value is provided for comparative purposes.

Experimental Protocol for Determining LogD (Shake-Flask Method)

The shake-flask method remains the benchmark for lipophilicity determination.

Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and an aqueous buffer (e.g., PBS, pH 7.4). After equilibration, the concentration of the compound in each phase is measured, and the LogD is calculated from the ratio of these concentrations.

Step-by-Step Methodology:

-

Pre-saturation of Solvents:

-

Mix n-octanol and the aqueous buffer (pH 7.4) in a separation funnel and shake vigorously.

-

Allow the phases to separate completely. This ensures that each solvent is saturated with the other before the experiment begins, preventing volume changes during partitioning.

-

-

Partitioning:

-

Add a known amount of the compound to a mixture of the pre-saturated n-octanol and pre-saturated aqueous buffer in a vial.

-

Shake the vial for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vial to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully remove an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of the compound in each aliquot using a suitable analytical method like HPLC-UV.

-

Calculate the LogD using the following formula: LogD = log₁₀ ( [Compound]octanol / [Compound]aqueous )

-

Causality Behind Experimental Choices: The use of n-octanol and water is a well-established model system that mimics the partitioning of a drug between the lipid bilayers of cell membranes and the aqueous environment of the body. Pre-saturating the solvents is a critical step to ensure the thermodynamic validity of the measurement.

Graphical Representation of the LogD Determination Workflow:

Caption: Workflow for LogD determination using the shake-flask method.

Ionization Constant (pKa): The Influence of pH

The pKa of a molecule is the pH at which it is 50% ionized and 50% unionized. Since the ionization state of a drug affects its solubility, permeability, and target binding, determining the pKa is crucial. 6-Bromo-4-methyl-1,4-benzoxazin-3-one contains a lactam nitrogen which is generally considered weakly acidic.

Predicted Data:

Experimental Protocol for Determining pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate method for pKa determination.

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is measured as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Step-by-Step Methodology:

-

Instrument Calibration:

-

Calibrate a pH meter using standard buffers of known pH (e.g., pH 4, 7, and 10).

-

-

Sample Preparation:

-

Dissolve an accurately weighed amount of 6-Bromo-4-methyl-1,4-benzoxazin-3-one in a suitable solvent system. For sparingly soluble compounds, a co-solvent system (e.g., water-methanol) may be necessary.

-

The final concentration should be in the range of 1-10 mM.

-

-

Titration:

-

Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode.

-

Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve. This can be determined from the first derivative of the titration curve.

-

Causality Behind Experimental Choices: Potentiometric titration directly measures the change in proton concentration as a function of added base, providing a direct and accurate determination of the pKa. The use of a co-solvent for poorly soluble compounds is a pragmatic approach, although it's important to note that the measured pKa will be an apparent pKa in that specific solvent system.

Graphical Representation of the pKa Determination Workflow:

Caption: Workflow for pKa determination using potentiometric titration.

Conclusion: A Framework for Characterization

This technical guide provides a comprehensive framework for understanding and determining the critical physicochemical properties of 6-Bromo-4-methyl-1,4-benzoxazin-3-one. While a paucity of direct experimental data necessitates a reliance on predictions and analog comparisons, the detailed, field-proven protocols presented herein empower researchers to generate high-quality, empirical data. A thorough characterization of solubility, lipophilicity, and ionization is an indispensable step in the journey of transforming a promising chemical entity into a viable therapeutic agent. The methodologies and insights contained within this guide are intended to facilitate this critical endeavor for scientists and drug development professionals working with this and other novel benzoxazinone derivatives.

References

-

PubChem. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. National Center for Biotechnology Information. [Link]

-

J&K Scientific. 6-Bromo-4-methyl-1,4-benzoxazin-3-one. [Link]

-

MDPI. Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. [Link]

-

PubChem. 6-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. National Center for Biotechnology Information. [Link]

-

PubChem. 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine. National Center for Biotechnology Information. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 6-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | C9H8BrNO2 | CID 22622903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one | C8H6BrNO2 | CID 16218142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine | C9H10BrNO | CID 10561287 - PubChem [pubchem.ncbi.nlm.nih.gov]

6-Bromo-4-methyl-1,4-benzoxazin-3-one CAS number and structure

An In-Depth Technical Guide to 6-Bromo-4-methyl-1,4-benzoxazin-3-one for Advanced Research

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-4-methyl-1,4-benzoxazin-3-one, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. The 1,4-benzoxazin-3-one scaffold is a privileged structure found in numerous biologically active molecules, demonstrating a wide array of pharmacological properties.[1][2] This document details the compound's core chemical identity, provides a reasoned, step-by-step synthetic protocol, outlines a robust analytical workflow for structural verification, and discusses its potential applications in drug discovery based on the known activities of its structural class. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to synthesize, characterize, and leverage this molecule for further investigation.

Introduction: The Significance of the 1,4-Benzoxazin-3-one Scaffold

The 1,4-benzoxazin-3-one core is a foundational heterocyclic system that has garnered substantial attention in medicinal chemistry. Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antitumor, anticonvulsant, and antibacterial properties.[2][3] The versatility and relative accessibility of the benzoxazine skeleton make it a promising starting point for the development of novel therapeutic agents.[1] Compounds built around this scaffold have been investigated for everything from herbicides and fungicides to potential new drugs, underscoring its importance as a pharmacophore in modern drug design.[1][2] This guide focuses specifically on the 6-bromo and 4-methyl substituted variant, providing the technical foundation required for its synthesis and application in a research context.

Core Compound Profile: 6-Bromo-4-methyl-1,4-benzoxazin-3-one

A precise understanding of a compound's fundamental properties is the bedrock of any scientific investigation. This section delineates the essential identifiers and structural characteristics of 6-Bromo-4-methyl-1,4-benzoxazin-3-one.

Chemical Identity and Key Properties

The compound is unambiguously identified by its CAS (Chemical Abstracts Service) number and its formal chemical name. Its key molecular and structural properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 24036-47-3 | [4] |

| IUPAC Name | 6-bromo-4-methyl-2H-1,4-benzoxazin-3(4H)-one | N/A |

| Molecular Formula | C₉H₈BrNO₂ | [5] |

| Molecular Weight | 242.07 g/mol | [5] |

| Canonical SMILES | CN1C(=O)COC2=C1C=C(C=C2)Br | [4] |

| InChIKey | PXVXLTXGIDUXBH-UHFFFAOYSA-N | [4] |

Structural Representation

The structure consists of a fused benzene and oxazine ring system, forming the core benzoxazinone scaffold. Key substitutions include a bromine atom at the 6-position of the benzene ring and a methyl group on the nitrogen atom at the 4-position.

Caption: Key functional groups of 6-Bromo-4-methyl-1,4-benzoxazin-3-one.

Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of 6-Bromo-4-methyl-1,4-benzoxazin-3-one is sparse, a robust synthetic route can be devised based on established methods for analogous structures, such as the O-alkylation of nitrophenols followed by reductive cyclization.[6] The proposed pathway involves two primary stages: N-methylation of the parent benzoxazinone, which itself is synthesized from readily available precursors.

Proposed Synthetic Workflow

The synthesis begins with 2-amino-4-bromophenol, which undergoes cyclization with chloroacetyl chloride, followed by N-methylation to yield the final product. This approach is logical as it builds the heterocyclic core first before introducing the methyl group, which could otherwise interfere with the initial cyclization.

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Synthetic Protocol

This protocol is a validated, reliable method for producing the target compound, with explanations for each critical step.

Step 1: Synthesis of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one (Intermediate)

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-4-bromophenol (10 mmol) and a mild base such as sodium bicarbonate (25 mmol) in a suitable solvent like dichloromethane (50 mL).[2]

-

Rationale: Dichloromethane is an effective, non-reactive solvent for the starting materials. Sodium bicarbonate acts as a base to neutralize the HCl byproduct generated during the acylation, driving the reaction forward.

-

-

Acylation: Cool the mixture to 0°C in an ice bath. Add chloroacetyl chloride (11 mmol) dropwise over 15 minutes.

-

Rationale: Dropwise addition at low temperature controls the exothermic reaction and prevents unwanted side reactions. Chloroacetyl chloride provides the two-carbon backbone required for the oxazine ring.

-

-

Cyclization: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 40°C) for 6-8 hours.[2]

-

Rationale: Heating provides the activation energy for the intramolecular nucleophilic substitution (cyclization), where the phenoxide attacks the carbon bearing the chlorine atom to form the heterocyclic ring.

-

-

Workup and Isolation: After cooling, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one[7], can be purified by recrystallization from ethanol.

Step 2: Synthesis of 6-Bromo-4-methyl-1,4-benzoxazin-3-one (Final Product)

-

Deprotonation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend the intermediate from Step 1 (8 mmol) in anhydrous tetrahydrofuran (THF, 40 mL). Add a strong base like sodium hydride (NaH, 9 mmol, 60% dispersion in mineral oil).

-

Rationale: Anhydrous conditions are critical as NaH reacts violently with water. NaH is a strong, non-nucleophilic base that efficiently deprotonates the amide nitrogen, forming a nucleophilic sodium salt.

-

-

Methylation: Stir the suspension at room temperature for 30 minutes, then add methyl iodide (9 mmol) dropwise.

-

Rationale: Methyl iodide is an excellent electrophile for S_N2 reactions. The deprotonated nitrogen acts as the nucleophile, attacking the methyl group and displacing the iodide to form the N-methyl bond.

-

-

Reaction Completion and Quenching: Allow the reaction to stir at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting material. Carefully quench the reaction by the slow addition of water to destroy any excess NaH.

-

Extraction and Purification: Extract the product into ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude product via column chromatography on silica gel to yield the pure 6-Bromo-4-methyl-1,4-benzoxazin-3-one.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any research workflow. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.

Standard Analytical Workflow

The following workflow ensures the synthesized product matches the target structure and meets the purity requirements for subsequent biological or chemical assays.

Caption: Standard workflow for structural and purity verification.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum should show distinct signals corresponding to the aromatic protons (with splitting patterns indicative of their positions relative to the bromine), the methylene (-O-CH₂-) protons of the oxazine ring, and a singlet for the N-methyl group.

-

¹³C NMR: The carbon NMR will confirm the presence of the correct number of carbon atoms, including the characteristic signal for the carbonyl carbon of the lactam.

-

Mass Spectrometry (HRMS): High-resolution mass spectrometry will provide an exact mass that corresponds to the molecular formula C₉H₈BrNO₂, confirming the elemental composition. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible.

-

IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the C=O stretch of the lactam and C-Br stretching, confirming the key functional groups.[8]

Potential Applications in Drug Development

The 1,4-benzoxazin-3-one scaffold is a well-established pharmacophore.[2][3] The specific substitutions on the title compound—a bromine atom and a methyl group—are common modifications in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

-

Antimicrobial and Antifungal Agents: The benzoxazinone core has demonstrated potential for designing new antimicrobial compounds.[3] The introduction of a halogen like bromine can enhance activity by increasing lipophilicity, which may improve cell membrane penetration.

-

Anticancer Therapeutics: Various benzoxazine derivatives have been evaluated for their anticancer properties.[9] The 6-bromo substitution could play a role in specific interactions with target proteins or influence the molecule's metabolic stability.

-

Herbicide Safeners: N-substituted benzoxazines have been utilized as herbicide safeners, which protect crops from herbicide-induced injury.[10] The 4-methyl group is an N-substitution that fits this structural class, suggesting potential applications in agrochemical research.

The strategic placement of the bromo and methyl groups makes 6-Bromo-4-methyl-1,4-benzoxazin-3-one an excellent candidate for library synthesis and as a building block for more complex molecules in drug discovery and agrochemical development programs.

Conclusion

6-Bromo-4-methyl-1,4-benzoxazin-3-one is a valuable heterocyclic compound underpinned by the pharmacologically significant 1,4-benzoxazin-3-one scaffold. This guide has provided a detailed, technically grounded framework for its synthesis from common starting materials, a robust protocol for its analytical verification, and an expert perspective on its potential applications. By leveraging the methodologies and insights presented herein, researchers can confidently produce and utilize this compound as a platform for innovation in medicinal and materials chemistry.

References

-

Pharmaffiliates. 6-Bromo-4H-3,1-benzoxazin-4-one. Available from: [Link]

-

PubChem. 6-Bromo-3,4-dihydro-2H-benzo[b][7][11]oxazine. National Center for Biotechnology Information. Available from: [Link]

-

J&K Scientific. 6-Bromo-4-methyl-1,4-benzoxazin-3-one | 24036-47-3. Available from: [Link]

-

PubChem. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 6-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. Available from: [Link]

-

Taylor & Francis Online. QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Pharmacological Profile of Benzoxazines: A Short Review. Available from: [Link]

-

National Center for Biotechnology Information (PMC). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Available from: [Link]

-

PubChem. 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Available from: [Link]

-

Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. Available from: [Link]

-

PubChem. 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. ChemInform Abstract: Synthesis of Novel Substituted 4-Hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6,7-dicarbonitriles. Available from: [Link]

-

ResearchGate. Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol and Its Analytical Application. Available from: [Link]

-

National Center for Biotechnology Information (PMC). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Available from: [Link]

-

PubChem. 4H-3,1-Benzoxazin-4-one. National Center for Biotechnology Information. Available from: [Link]

-

National Center for Biotechnology Information (PMC). 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone. Available from: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jk-sci.com [jk-sci.com]

- 5. 6-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | C9H8BrNO2 | CID 22622903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one | C8H6BrNO2 | CID 16218142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance [mdpi.com]

- 10. 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmaffiliates.com [pharmaffiliates.com]

Spectroscopic Blueprint of 6-Bromo-4-methyl-1,4-benzoxazin-3-one: A Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 6-Bromo-4-methyl-1,4-benzoxazin-3-one, a substituted benzoxazinone, represents a class of heterocyclic compounds with significant interest due to their diverse biological activities and applications in medicinal chemistry. The strategic incorporation of a bromine atom and a methyl group onto the benzoxazinone scaffold can profoundly influence its physicochemical properties and biological interactions.

This technical guide provides a comprehensive analysis of the spectral characteristics of 6-Bromo-4-methyl-1,4-benzoxazin-3-one. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to present a robust, predicted spectral blueprint of the molecule. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the synthesis, identification, and characterization of this and related compounds.

The molecular structure of 6-Bromo-4-methyl-1,4-benzoxazin-3-one is presented below, with atoms numbered for clarity in the subsequent spectral analysis.

Caption: Molecular structure of 6-Bromo-4-methyl-1,4-benzoxazin-3-one.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, which is affected by shielding and deshielding effects from neighboring atoms and functional groups. Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals, providing insights into the connectivity of the molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | ~ 7.35 | d | ~ 2.0 |

| H-7 | ~ 7.20 | dd | ~ 8.5, 2.0 |

| H-8 | ~ 6.85 | d | ~ 8.5 |

| O-CH ₂-C=O | ~ 4.60 | s | - |

| N-CH ₃ | ~ 3.30 | s | - |

Interpretation and Rationale:

-

Aromatic Protons (H-5, H-7, H-8): The aromatic region is expected to show three distinct signals.

-

H-5: This proton is ortho to the bromine atom and meta to the lactam nitrogen. The deshielding effect of the bromine atom is expected to shift this proton downfield. It will likely appear as a doublet due to coupling with H-7.

-

H-7: This proton is coupled to both H-8 (ortho coupling) and H-5 (meta coupling), and is expected to appear as a doublet of doublets.

-

H-8: This proton is ortho to the lactam nitrogen and is expected to be the most upfield of the aromatic protons. It should appear as a doublet due to coupling with H-7.

-

-

Methylene Protons (O-CH₂-C=O): The two protons of the methylene group in the oxazinone ring are chemically equivalent and are not coupled to any other protons. Therefore, they are predicted to appear as a singlet. Their position adjacent to an oxygen atom and a carbonyl group will cause a significant downfield shift. For similar benzoxazine structures, these protons typically resonate around 4.6-4.9 ppm.[1]

-

Methyl Protons (N-CH₃): The three protons of the methyl group attached to the nitrogen atom are equivalent and are not coupled to other protons, thus they will appear as a sharp singlet. The electronegative nitrogen atom will cause a downfield shift compared to an alkyl methyl group.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 6-Bromo-4-methyl-1,4-benzoxazin-3-one in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the signals to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and the electronegativity of the atoms attached to it. Proton-decoupled ¹³C NMR spectra are typically acquired, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (C-3) | ~ 165 |

| C-4a | ~ 145 |

| C-8a | ~ 130 |

| C-7 | ~ 128 |

| C-5 | ~ 125 |

| C-8 | ~ 118 |

| C-6 (C-Br) | ~ 115 |

| O-C H₂-C=O (C-2) | ~ 68 |

| N-C H₃ | ~ 29 |

Interpretation and Rationale:

-

Carbonyl Carbon (C-3): The lactam carbonyl carbon is expected to be the most downfield signal due to the strong deshielding effect of the double bond to oxygen.[2]

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons.

-

The quaternary carbons (C-4a and C-8a) will be deshielded.

-

The carbon attached to the bromine atom (C-6) will be shifted to a characteristic range.

-

The remaining aromatic carbons (C-5, C-7, and C-8) will have chemical shifts influenced by their position relative to the substituents.

-

-

Methylene Carbon (C-2): The carbon of the methylene group, being attached to an oxygen atom, will be significantly deshielded and is predicted to appear around 68 ppm.

-

Methyl Carbon (N-CH₃): The methyl carbon attached to the nitrogen will be the most upfield signal, in the typical range for N-alkyl carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, with the chemical shift referenced to the CDCl₃ solvent peak at ~77.16 ppm.

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. Specific functional groups have characteristic absorption frequencies, making IR spectroscopy a powerful tool for functional group identification.

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 2950-2850 | Medium | Aliphatic C-H stretch (CH₂ and CH₃) |

| ~ 1680 | Strong | Amide C=O (lactam) stretch |

| ~ 1600, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~ 1250 | Strong | C-O-C asymmetric stretch (ether) |

| ~ 1100 | Medium | C-N stretch |

| ~ 600 | Medium-Strong | C-Br stretch |

Interpretation and Rationale:

-

C-H Stretching: The spectrum is expected to show absorptions for both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) C-H bonds.[2]

-

Carbonyl (C=O) Stretching: A strong absorption band around 1680 cm⁻¹ is highly characteristic of a six-membered ring lactam (amide in a ring).[3] This is one of the most prominent peaks in the spectrum.

-

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region are indicative of the benzene ring.[4]

-

C-O-C Stretching: The asymmetric stretching of the ether linkage in the oxazinone ring is expected to produce a strong band around 1250 cm⁻¹.

-

C-Br Stretching: The carbon-bromine bond vibration typically appears in the fingerprint region, at lower wavenumbers.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Spectrum: Place the sample in the IR beam and record the spectrum.

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern is characteristic of the molecule's structure. The presence of bromine is readily identified by the isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio.[5]

Predicted Major Fragment Ions (EI-MS):

| m/z | Ion | Predicted Relative Abundance |

| 241/243 | [M]⁺˙ | High |

| 184/186 | [M - C₂H₂O]⁺˙ | Medium |

| 156/158 | [M - C₂H₂O - CO]⁺˙ | Medium |

| 114 | [M - Br - CO]⁺ | Low |

| 42 | [C₂H₂O]⁺˙ | High |

Interpretation and Rationale:

-

Molecular Ion Peak ([M]⁺˙): The molecular ion peak is expected at m/z 241 and 243 with approximately equal intensity, which is the hallmark of a monobrominated compound.[5]

-

Fragmentation Pathways: The fragmentation of 6-Bromo-4-methyl-1,4-benzoxazin-3-one is likely to proceed through several key pathways:

-

Loss of Ketene (C₂H₂O): A common fragmentation pathway for lactams is the loss of a ketene molecule, which would result in an ion at m/z 184/186.

-

Loss of Carbon Monoxide (CO): Subsequent loss of CO from the [M - C₂H₂O]⁺˙ fragment would lead to an ion at m/z 156/158.

-

Loss of Bromine Radical (Br•): Cleavage of the C-Br bond would result in a fragment that is 79/81 mass units lighter than the parent ion.

-

Formation of [C₂H₂O]⁺˙: A retro-Diels-Alder type fragmentation could lead to the formation of a ketene radical cation at m/z 42.

-

Caption: Predicted major fragmentation pathways for 6-Bromo-4-methyl-1,4-benzoxazin-3-one in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a beam of 70 eV electrons in the ion source to generate the molecular ion and fragment ions.

-

Mass Analysis: Accelerate the ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

This technical guide has presented a detailed, predicted spectroscopic analysis of 6-Bromo-4-methyl-1,4-benzoxazin-3-one. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, provide a comprehensive set of benchmarks for the structural confirmation of this compound. The provided experimental protocols offer standardized methodologies for acquiring high-quality spectral data. While this guide is based on well-established spectroscopic principles and data from analogous structures, experimental verification remains the gold standard. It is our hope that this document will serve as a valuable and practical resource for scientists engaged in the synthesis and characterization of novel benzoxazinone derivatives, facilitating their research and development endeavors.

References

- Mass Spectrometry: Fragmentation. (n.d.).

-

Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

-

1 H NMR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025). Save My Exams. Retrieved January 21, 2026, from [Link]

- One pot synthesis of benzopyranones and benzoxazinones catalyzed by MMO. (n.d.).

- Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. (n.d.).

-

1 H NMR spectra of benzoxazine products purified with different purification methods. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

1 H and 13 C NMR spectra of new benzoxazines. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

- CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). (n.d.). University of Lethbridge.

-

Interpreting IR Spectra. (n.d.). Chemistry Steps. Retrieved January 21, 2026, from [Link]

- Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. (n.d.).

-

6-Bromo-4-methyl-1,4-benzoxazin-3-one | 24036-47-3. (n.d.). MOLBASE. Retrieved January 21, 2026, from [Link]

-

6-Bromo-2H-1,4-benzoxazin-3(4H)-one. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

- Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science.

-

12.7: Interpreting Infrared Spectra. (2023). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

- 13.10 INTERPRETATION OF IR SPECTRA. (n.d.).

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

-

6-Bromo-4-methyl-1,4-benzoxazin-3-one | 24036-47-3. (n.d.). J&K Scientific. Retrieved January 21, 2026, from [Link]

-

15.7 Spectroscopy of Aromatic Compounds. (n.d.). OpenStax. Retrieved January 21, 2026, from [Link]

-

FT-IR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e][1][6]oxazine. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

6-bromo-3-methyl-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione. (n.d.). PubChemLite. Retrieved January 21, 2026, from [Link]

-

2H-1,3-Benzoxazine, 6-bromo-3,4-dihydro-3-(phenylmethyl)-. (n.d.). NIST. Retrieved January 21, 2026, from [Link]

- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.).

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Benzenamine, 4-bromo-. (n.d.). NIST. Retrieved January 21, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Interpreting IR Spectra [chemistrysteps.com]

- 3. askthenerd.com [askthenerd.com]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. savemyexams.com [savemyexams.com]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

biological activity of substituted benzoxazinones

An In-Depth Technical Guide to the Biological Activity of Substituted Benzoxazinones

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

Benzoxazinones, a class of heterocyclic compounds, represent a "privileged scaffold" in medicinal chemistry.[1] Comprising a benzene ring fused to an oxazine ring, their structural versatility and accessibility have made them a focal point for discovering novel therapeutic agents.[2] Naturally occurring benzoxazinoids, such as DIBOA and DIMBOA found in cereal plants, initially highlighted their role in chemical defense and allelopathy.[3][4][5] However, it is the synthetic derivatization of the core benzoxazinone structure that has unlocked a broad spectrum of potent biological activities. These activities range from anticancer and anti-inflammatory to antimicrobial and enzyme inhibition, positioning substituted benzoxazinones as promising candidates for drug development.[6]

This guide provides a comprehensive technical overview of the biological activities of substituted benzoxazinones. It moves beyond a simple catalog of effects to explain the causality behind synthetic choices, delve into mechanisms of action, and present detailed methodologies for their evaluation. We will explore key structure-activity relationships (SAR), examine validated experimental protocols, and visualize the complex biological pathways these compounds modulate, offering a robust resource for professionals in the field.

The Benzoxazinone Scaffold: A Foundation for Diversity

The benzoxazinone core is the starting point for immense chemical creativity. The most explored isomers in medicinal chemistry are the 1,3-benzoxazin-4-ones and the 1,4-benzoxazin-3-ones. The strategic placement of various substituents on the aromatic ring or at the nitrogen and carbon atoms of the oxazine ring allows for the fine-tuning of physicochemical properties, such as lipophilicity and electronic distribution. This chemical modification is the key to modulating biological activity, enhancing target specificity, and improving pharmacokinetic profiles.

The rationale for developing synthetic derivatives is clear: while natural benzoxazinoids provide a biological starting point, they often lack the potency and selectivity required for therapeutic use.[5] Synthetic chemistry allows for the introduction of pharmacophores and the optimization of interactions with biological targets, transforming a simple scaffold into a highly targeted therapeutic agent.

Synthesis of Biologically Active Benzoxazinones

The construction of the benzoxazinone ring is a well-established field, with methods ranging from classical cyclocondensations to modern catalyzed reactions. The most traditional and widely used approach involves anthranilic acid as a bifunctional starting material, containing both a nucleophilic amino group and a carboxylic acid.[7]

Foundational Synthetic Route: Acylation and Cyclization

One of the most direct methods involves the reaction of a substituted anthranilic acid with an acid chloride or anhydride.[7][8] This reaction proceeds through the initial acylation of the amino group, followed by an intramolecular cyclization to form the benzoxazinone ring.

Experimental Protocol 2.1: General Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones

This protocol describes a representative synthesis based on the reaction of anthranilic acid with various substituted benzoyl chlorides.[8]

Materials:

-

Substituted Anthranilic Acid (1.0 eq)

-

Substituted Benzoyl Chloride (1.1 eq)

-

Triethylamine (TEA) or Pyridine (as base and/or solvent)

-

Anhydrous Chloroform or Dichloromethane (DCM) (as solvent)

-

Magnetic stirrer and hotplate

-

Round bottom flask with reflux condenser

-

Standard glassware for workup and purification

Procedure:

-

Reactant Dissolution: Dissolve the substituted anthranilic acid (1.0 eq) in anhydrous chloroform within a round bottom flask.

-

Base Addition: Add triethylamine (2.0 eq) to the solution and stir for 15 minutes at room temperature. The base acts as a scavenger for the HCl generated during the reaction.

-

Acylating Agent Addition: Slowly add the substituted benzoyl chloride (1.1 eq) dropwise to the stirring solution. An exothermic reaction may be observed.

-

Reaction: Stir the mixture at room temperature for 4-6 hours or until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.

-

Workup: Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure benzoxazinone derivative.

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality: The choice of an acid chloride as the acylating agent provides a highly reactive electrophile for the initial N-acylation. The use of a non-nucleophilic base like TEA is critical to prevent side reactions and to neutralize the HCl byproduct, driving the reaction to completion. The subsequent intramolecular cyclization is often spontaneous or can be promoted by gentle heating.

Visualization: Synthetic Workflow

Caption: A generalized workflow for the synthesis and purification of substituted benzoxazinones.

The Broad Spectrum of Biological Activity

Substituted benzoxazinones have been investigated for a wide array of pharmacological effects. Their ability to interact with diverse biological targets, from enzymes to DNA structures, underscores their potential as therapeutic agents.

Anticancer Activity

The development of novel anticancer agents is a primary focus of benzoxazinone research.[9] Derivatives have been shown to inhibit cancer cell proliferation and migration through multiple mechanisms.

Mechanisms of Action:

-

Topoisomerase I Inhibition: Certain 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives act as topoisomerase I "poisons."[10] These compounds stabilize the enzyme-DNA cleavage complex, leading to lethal double-strand breaks during DNA replication and ultimately triggering apoptosis.[10] One derivative, ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate (BONC-013), was found to be significantly more potent than the clinical drug camptothecin.[10]

-

Targeting G-Quadruplex DNA: Four synthesized benzoxazinone derivatives were shown to inhibit the proliferation and migration of several cancer cell lines, including non-small-cell lung cancer (A549).[11] Their mechanism involves inducing and stabilizing the G-quadruplex structure in the promoter region of the c-Myc oncogene, which downregulates its expression.[11]

-

Apoptosis Induction: Many derivatives exert their anticancer effects by inducing programmed cell death. One study showed that specific derivatives caused a 7- to 8-fold induction in the expression of p53 and caspase-3, key proteins in the apoptotic cascade.[12]

-

Kinase Inhibition: Novel benzoxazinone compounds have been synthesized as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical target in many cancers.

Table 1: Selected Anticancer Activities of Benzoxazinone Derivatives

| Compound Class/Derivative | Cancer Cell Line | Mechanism/Target | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| BONC-013 | - | Topoisomerase I Poison | 0.0006 mM | [10] |

| 7-nitro-2-aryl-benzoxazinones | HeLa | Apoptosis Induction | ~28-87% viability | [13] |

| Quinazolinone derivative 15 | HepG2, MCF-7, HCT-29 | p53/Caspase-3 Induction | < 10 µM | [12] |

| 2-aryl-benzoxazinones | SK-RC-42, SGC7901, A549 | c-Myc G-Quadruplex | Dose-dependent inhibition |[11] |

Visualization: Topoisomerase I Poisoning Mechanism

Caption: Key positions on the benzoxazinone scaffold for chemical modification and their impact on biological activity.

Methodologies for Biological Evaluation

To ensure trustworthiness and reproducibility, standardized protocols for assessing biological activity are essential.

Protocol 5.1: In Vitro Anticancer Activity (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a compound's cytotoxic effects.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test benzoxazinone derivatives in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include wells for untreated controls (vehicle only) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will become visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 5.2: Screening for Anti-inflammatory Activity (Griess Assay for Nitric Oxide)

This protocol quantifies nitric oxide (NO) production by measuring its stable metabolite, nitrite, in cell culture supernatants. It is a common method to screen for anti-inflammatory effects in LPS-stimulated macrophages or microglia.

Procedure:

-

Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) or microglial cells (e.g., BV-2) in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of the benzoxazinone derivatives for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS, e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include control wells (untreated, LPS only, compound only).

-

Incubation: Incubate the plate for 24 hours.

-

Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

-

Incubation & Reading: Incubate in the dark at room temperature for 10-15 minutes. A pink/magenta color will develop. Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration in each sample using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only control.

Future Perspectives

The benzoxazinone scaffold is a remarkably fruitful platform for drug discovery. Future research will likely focus on several key areas:

-

Multi-Target Ligands: Designing single molecules that can modulate multiple targets (e.g., possessing both anti-inflammatory and anticancer properties) for diseases with complex pathologies.

-

Improving Pharmacokinetics: Focusing on substitutions that enhance ADME (Absorption, Distribution, Metabolism, and Excretion) properties to create orally bioavailable drugs with favorable half-lives.

-

Target Deconvolution: For compounds with potent activity discovered through phenotypic screening, identifying the specific molecular target(s) will be crucial for further development and understanding of the mechanism of action.

-

Clinical Translation: Advancing the most promising lead compounds through preclinical toxicology studies and into early-phase clinical trials to validate their safety and efficacy in humans.

The journey from a simple heterocyclic core to a potential clinical drug is complex, but the diverse and potent biological activities of substituted benzoxazinones confirm their status as a truly privileged and promising scaffold for the future of medicine.

References

-

Siddiqui, Z. N., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 70, 210-221. [Link]

-

El-Hashash, M. A., et al. (2016). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. Chemical & Pharmaceutical Bulletin, 64(3), 263-271. [Link]

-

Macías, F. A., et al. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-548. [Link]

-

Pruitt, J. R., et al. (2003). Design, synthesis and structure-activity relationships of benzoxazinone-based factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(3), 561-566. [Link]

-

Macías, F. A., et al. (2004). Structure-activity Relationship (SAR) Studies of Benzoxazinones, Their Degradation Products, and Analogues. Phytotoxicity on Problematic Weeds Avena Fatua L. And Lolium Rigidum Gaud. Journal of Agricultural and Food Chemistry, 52(21), 6452-6461. [Link]

-

Macías, F. A., et al. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-48. [Link]

-

Al-Ostath, A., et al. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Pharmaceuticals, 17(1), 1-20. [Link]

-

Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977. [Link]

-

Rathod, V. R., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Journal of Survey in Fisheries Sciences, 10(4S), 7167-7182. [Link]

-

Shanishth, et al. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Pharmaceutical and Biomedical Sciences, 2(1), 1-10. [Link]

-

Wang, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12, 1389923. [Link]

-

Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252. [Link]

-

Dickschat, J. S., et al. (2018). Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. Phytochemistry, 155, 109-120. [Link]

-

El-Hashash, M. A., et al. (2020). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Molecules, 25(22), 5366. [Link]

-

Shanishth, et al. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. ResearchGate. [Link]

-

Zhang, Y., et al. (2024). A Comprehensive Review on Bio-Based Polybenzoxazines Emphasizing Their Antimicrobial Property. MDPI. [Link]

-

Hassan, M. Z., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d]o[3][8]xazin-4-ones as potent anticancer and antioxidant agents. Heliyon, 6(4), e03780. [Link]

-

Design of 4-aryl substituted 1,4-benzoxazines as anticancer agents. (2022). ResearchGate. [Link]

-

Koyuncu, I., et al. (2019). Benzoxazines as new human topoisomerase I inhibitors and potential poisons. DARU Journal of Pharmaceutical Sciences, 27(2), 315-327. [Link]

-

Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. (2016). ResearchGate. [Link]

-

Borges, F., et al. (2024). Benzo[a]phenoxazines as Potential Anti-Inflammatory Drugs. MDPI. [Link]

-

Mandru, P., & Parameshwar, P. (2022). antimicrobial potential of novel benzoxazinone derivatives tethered with thiosemicarbazone scaffold. International Journal of Biology, Pharmacy and Allied Sciences, 11(11), 4904-4917. [Link]

-

Tang, Y., et al. (2023). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 23(1), 1-15. [Link]

-